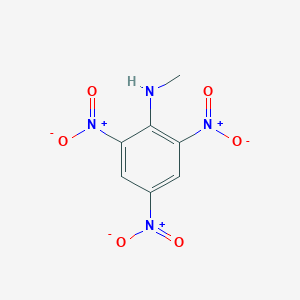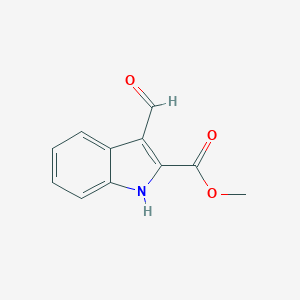
2,2-Dimethyl-3-pentenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a type of pentenoic acid, characterized by the presence of a double bond within its carbon chain and two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, this compound .
Preparation Methods
The synthesis of 2,2-Dimethyl-3-pentenoic acid can be achieved through various synthetic routes. One common method involves the esterification of 2,2-dimethyl-4-pentenoic acid using acid catalysts . Another approach includes the use of orthophosphate and sodium methoxide as catalysts at different stages of the reaction to improve the yield and reduce byproducts . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2-Dimethyl-3-pentenoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated acids or alcohols.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-3-pentenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-pentenoic acid involves its interaction with molecular targets and pathways within biological systems. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2,2-Dimethyl-3-pentenoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3-Pentenoic acid: Similar structure but without the dimethyl substitution, leading to different physical and chemical characteristics.
4-Pentenoic acid: The double bond is located at a different position, affecting its reactivity and applications
Properties
CAS No. |
16642-52-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2-dimethylpent-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9) |
InChI Key |
WMAWBFFTFBALHM-UHFFFAOYSA-N |
SMILES |
CC=CC(C)(C)C(=O)O |
Canonical SMILES |
CC=CC(C)(C)C(=O)O |
Synonyms |
2,2-Dimethyl-3-pentenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)











